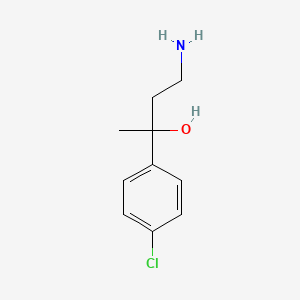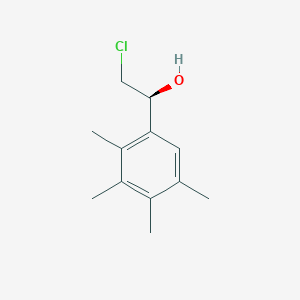
(1S)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a tetramethylphenyl group providing additional structural complexity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One possible route is the chlorination of 1-(2,3,4,5-tetramethylphenyl)ethan-1-ol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone.
Reduction: Formation of 1-(2,3,4,5-tetramethylphenyl)ethanol.
Substitution: Formation of 2-azido-1-(2,3,4,5-tetramethylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chlorinated alcohols on biological systems. Its interactions with enzymes and cellular components can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, derivatives of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol may be explored for their potential therapeutic properties. Chlorinated alcohols have been investigated for their antimicrobial and antifungal activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-2-Bromo-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
- (1S)-2-Iodo-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
- (1S)-2-Chloro-1-(2,3,4,5-trimethylphenyl)ethan-1-ol
Uniqueness
Compared to its analogs, (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atom and the tetramethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Eigenschaften
Molekularformel |
C12H17ClO |
|---|---|
Molekulargewicht |
212.71 g/mol |
IUPAC-Name |
(1S)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5,12,14H,6H2,1-4H3/t12-/m1/s1 |
InChI-Schlüssel |
TVFUAAILOWRZCV-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1C)C)C)[C@@H](CCl)O |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


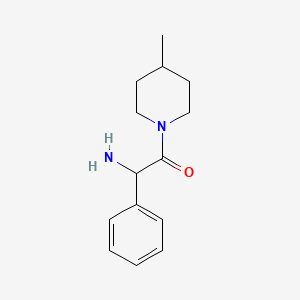
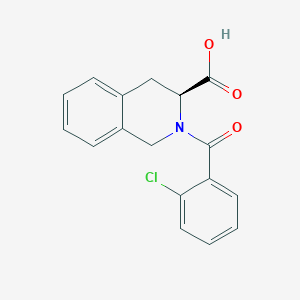
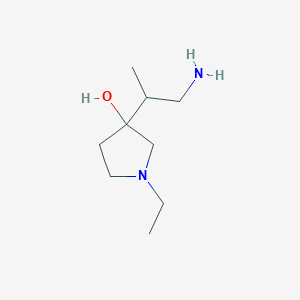
![Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate](/img/structure/B13170057.png)
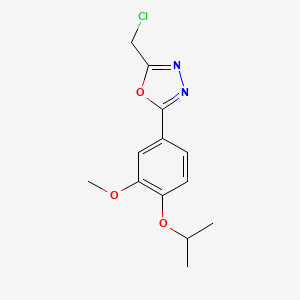
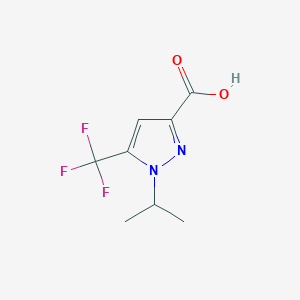
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)
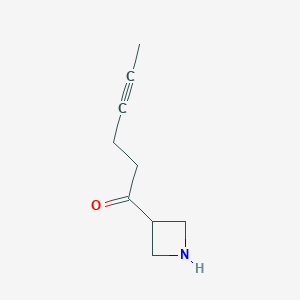

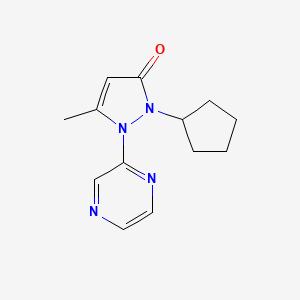
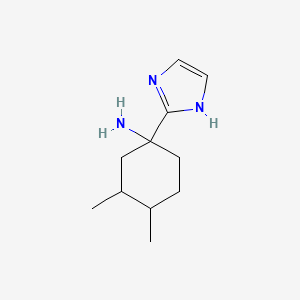

![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
